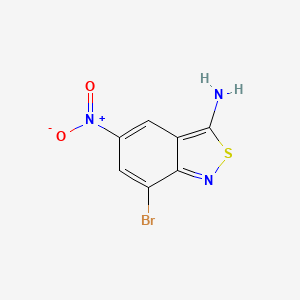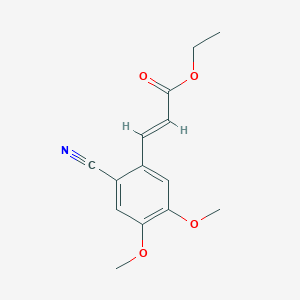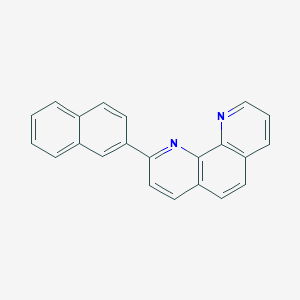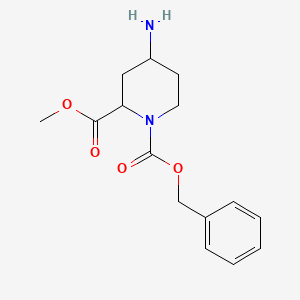
3-Amino-5-nitro-7-brom-2,1-benzoisothiazol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-nitro-7-brom-2,1-benzoisothiazol is a chemical compound with the molecular formula C7H5BrN3O2S. It is a derivative of benzoisothiazole, characterized by the presence of amino, nitro, and bromine substituents on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-nitro-7-brom-2,1-benzoisothiazol typically involves the nitration of 3-amino-7-bromo-2,1-benzoisothiazole. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 5-position of the benzene ring .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-nitro-7-brom-2,1-benzoisothiazol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted benzoisothiazoles
Scientific Research Applications
3-Amino-5-nitro-7-brom-2,1-benzoisothiazol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 3-Amino-5-nitro-7-brom-2,1-benzoisothiazol is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Potential to inhibit specific enzymes involved in biological processes.
DNA Interaction: Ability to intercalate into DNA, affecting replication and transcription.
Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress in cells, leading to cell death
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-nitrobenzisothiazole: Similar structure but lacks the bromine substituent.
3-Amino-7-brom-2,1-benzoisothiazol: Similar structure but lacks the nitro group.
5-Nitro-2,1-benzisothiazol-3-amine: Similar structure but lacks the bromine substituent
Uniqueness
3-Amino-5-nitro-7-brom-2,1-benzoisothiazol is unique due to the presence of all three functional groups (amino, nitro, and bromine) on the benzene ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
14346-20-4 |
|---|---|
Molecular Formula |
C7H4BrN3O2S |
Molecular Weight |
274.10 g/mol |
IUPAC Name |
7-bromo-5-nitro-2,1-benzothiazol-3-amine |
InChI |
InChI=1S/C7H4BrN3O2S/c8-5-2-3(11(12)13)1-4-6(5)10-14-7(4)9/h1-2H,9H2 |
InChI Key |
QBOFGWJLBDRITE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=NSC(=C21)N)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4,5,5-Tetramethyl-2-(8-phenyldibenzo[b,d]furan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14125911.png)
![Methanone, [4-(hydroxydiphenylMethyl)-2H-1,2,3-triazol-2-yl][2-(MethoxyMethyl)-1-piperidinyl]-](/img/structure/B14125913.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-diethoxybenzamide](/img/structure/B14125925.png)


![2-(4-bromophenyl)-N'-[(Z)-(4-methylphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B14125958.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B14125963.png)


![N-[2-Bromo-4-(bromoacetyl)phenyl]acetamide](/img/structure/B14125973.png)
![2-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid](/img/structure/B14125982.png)



